N-(ADAMANTAN-1-YL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-ETHYLACETAMIDE
Overview
Description
N-(ADAMANTAN-1-YL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-ETHYLACETAMIDE is a complex organic compound that features an adamantyl group, a benzothiazole moiety, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-ETHYLACETAMIDE typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved through the condensation of 2-aminothiophenol with an appropriate aldehyde under oxidative conditions.
Introduction of the Adamantyl Group: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction using adamantane and a suitable alkylating agent.
Thioether Formation: The thioether linkage is formed by reacting the benzothiazole derivative with an appropriate thiol under basic conditions.
Final Coupling: The final step involves coupling the intermediate with N-ethylacetamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and microwave-assisted synthesis could be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-1-YL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-ETHYLACETAMIDE can undergo various chemical reactions, including:
Substitution: The chlorine atom on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Benzothiazolines.
Substitution: Amino or thio-substituted benzothiazoles.
Scientific Research Applications
N-(ADAMANTAN-1-YL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-ETHYLACETAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-1-YL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-ETHYLACETAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Ethoxzolamide: A benzothiazole derivative used as a carbonic anhydrase inhibitor.
Benzothiazol-2-ylthiomethyl thiocyanate (TCMTB): An antimicrobial agent with a similar benzothiazole moiety.
Uniqueness
N-(ADAMANTAN-1-YL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-ETHYLACETAMIDE is unique due to the presence of the adamantyl group, which imparts enhanced stability and lipophilicity, potentially improving its pharmacokinetic properties compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-(1-adamantyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-ethylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2OS2/c1-2-24(21-9-13-5-14(10-21)7-15(6-13)11-21)19(25)12-26-20-23-17-8-16(22)3-4-18(17)27-20/h3-4,8,13-15H,2,5-7,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDDBMXIJMAGFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)CSC1=NC2=C(S1)C=CC(=C2)Cl)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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